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molecular formula C11H14O3 B8789780 1-(2,6-Dimethoxyphenyl)propan-1-one

1-(2,6-Dimethoxyphenyl)propan-1-one

Cat. No. B8789780
M. Wt: 194.23 g/mol
InChI Key: LKRFBILTXWYYQY-UHFFFAOYSA-N
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Patent
US04906658

Procedure details

2,6-Dimethoxy-benzoic acid is converted to 2,6-dimethoxybenzoyl chloride III by treatment with thionyl chloride at 70° C. for 2 hours and after removal of excess thionyl chloride the residual III is dissolved in toluene and treated at -78° C. with a solution of triethylaluminum in toluene. This procedure provides 1-(2,6-dimethoxyphenyl)propan-1-one IV in two steps from the readily available precursor II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([OH:7])=O.CO[C:16]1C=CC=C(OC)[C:17]=1C(Cl)=O.S(Cl)(Cl)=O>>[CH3:13][O:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[C:5](=[O:7])[CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removal of excess thionyl chloride the residual III
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in toluene
ADDITION
Type
ADDITION
Details
treated at -78° C. with a solution of triethylaluminum in toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)C(CC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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